(S)-thiomorpholine-3-carboxylic acid
Overview
Description
(S)-Thiomorpholine-3-carboxylic acid is a chiral sulfur-containing heterocyclic compound It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid functional group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Thiomorpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from L-cysteine, the synthesis can proceed via cyclization with formaldehyde under acidic conditions to form the thiomorpholine ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, cyclization, and purification through crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction and substitution reactions.
Scientific Research Applications
(S)-Thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Thiomorpholine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Morpholine-3-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Piperidine-3-carboxylic acid: Similar structure but with a nitrogen atom replacing the sulfur, resulting in different biological activities.
Uniqueness: (S)-Thiomorpholine-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, along with the chiral center and carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(3S)-thiomorpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKIQGQOKXGHDV-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@@H](N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429535 | |
Record name | (S)-thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73401-53-3 | |
Record name | (S)-thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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